molecular formula C6H5ClN2O B13990216 2-Amino-5-chloroisonicotinaldehyde

2-Amino-5-chloroisonicotinaldehyde

Cat. No.: B13990216
M. Wt: 156.57 g/mol
InChI Key: OWJCPTRYWPIAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes the reaction of isonicotinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Amino-5-chloroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    2-Amino-5-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-5-fluoroisonicotinaldehyde: Contains a fluorine atom instead of chlorine.

    2-Amino-5-methylisonicotinaldehyde: Has a methyl group instead of chlorine.

Uniqueness: 2-Amino-5-chloroisonicotinaldehyde is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

2-amino-5-chloropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9)

InChI Key

OWJCPTRYWPIAQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.